7-(2-ethoxyethyl)-3-methyl-8-((3-oxobutan-2-yl)thio)-1H-purine-2,6(3H,7H)-dione
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Description
7-(2-ethoxyethyl)-3-methyl-8-((3-oxobutan-2-yl)thio)-1H-purine-2,6(3H,7H)-dione, also known as MRS2179, is a purinergic P2Y1 receptor antagonist. It is a chemical compound that has been widely used in scientific research to study the role of purinergic signaling in various biological processes.
Scientific Research Applications
Synthesis and Biological Activity of Novel Substituted Pyridines and Purines
A study focused on the design and synthesis of substituted pyridines and purines containing 2,4-thiazolidinedione, which were evaluated for their effect on triglyceride accumulation in vitro and their hypoglycemic and hypolipidemic activity in vivo. This suggests a potential application of similar purine derivatives in metabolic disorder treatments (Bok Young Kim et al., 2004).
Alcohol-Soluble n-Type Conjugated Polyelectrolyte for Polymer Solar Cells
Another study introduced a novel n-type conjugated polyelectrolyte synthesized for use as an electron transport layer in inverted polymer solar cells, highlighting the potential of structurally similar compounds in electronic and photovoltaic applications (Lin Hu et al., 2015).
Synthesis and Study of Mixed Ligand-Metal Complexes
Research into the synthesis and study of new mixed ligand metal complexes involving purine derivatives demonstrated the creation of solid products characterized using various spectroscopic and analytical techniques. This indicates the relevance of purine compounds in the development of new materials with potential applications in catalysis, material science, and possibly pharmacology (S. A. Shaker, 2011).
Analgesic Activity of Purin-7-yl Derivatives
A study on the synthesis of new 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives with carboxylic, ester, or amide moieties revealed significant analgesic and anti-inflammatory activity. This research suggests that certain purine derivatives could serve as a new class of analgesic and anti-inflammatory agents, underlining the potential pharmaceutical applications of these compounds (M. Zygmunt et al., 2015).
properties
IUPAC Name |
7-(2-ethoxyethyl)-3-methyl-8-(3-oxobutan-2-ylsulfanyl)purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O4S/c1-5-22-7-6-18-10-11(17(4)13(21)16-12(10)20)15-14(18)23-9(3)8(2)19/h9H,5-7H2,1-4H3,(H,16,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWQPEJRCNYNICE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=C(N=C1SC(C)C(=O)C)N(C(=O)NC2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>51.1 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID26663483 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
7-(2-Ethoxyethyl)-3-methyl-8-(3-oxobutan-2-ylsulfanyl)purine-2,6-dione |
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